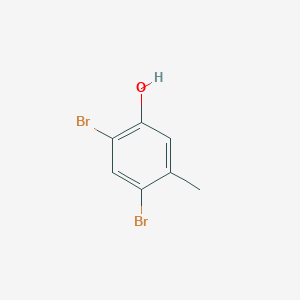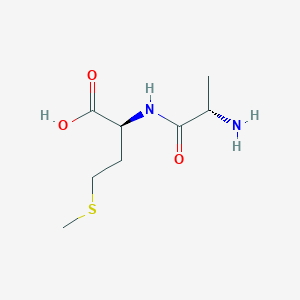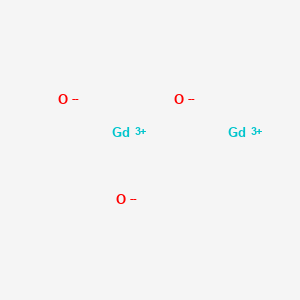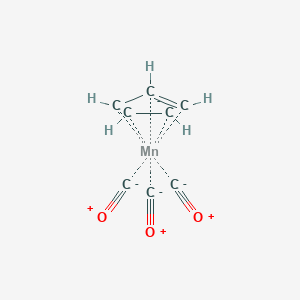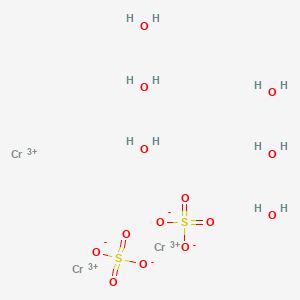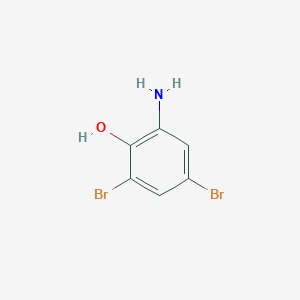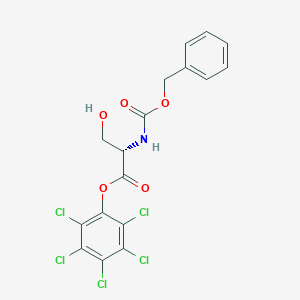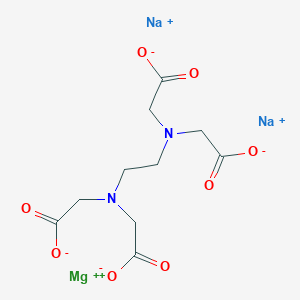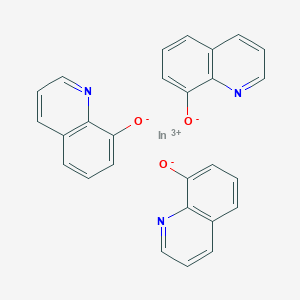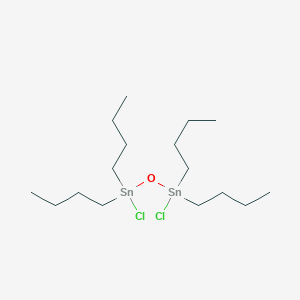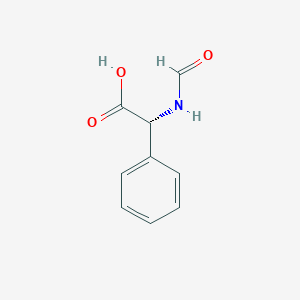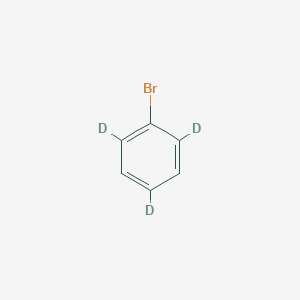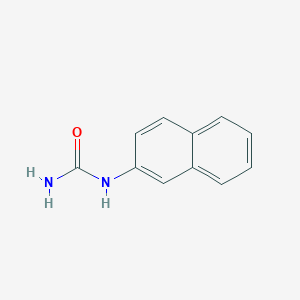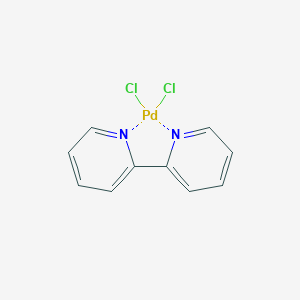
(2,2'-Bipyridine)dichloropalladium(II)
描述
(2,2’-Bipyridine)dichloropalladium(II) is an organometallic compound with the empirical formula C10H8Cl2N2Pd and a molecular weight of 333.51 g/mol . It is also known by other names such as 2,2’-Bipyridinepalladium dichloride and Bis(2,2’-Bipyridine)palladium dichloride . This compound is a yellow-green solid that is soluble in organic solvents like dimethyl sulfoxide and dichloromethane . It is widely used as a catalyst in various organic synthesis reactions due to its excellent catalytic activity .
准备方法
(2,2’-Bipyridine)dichloropalladium(II) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with 2,2’-bipyridine in the presence of a suitable solvent . The reaction conditions typically include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
(2,2’-Bipyridine)dichloropalladium(II) undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, often acting as a catalyst.
Substitution Reactions: This compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Cross-Coupling Reactions: It is particularly effective in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The major products formed from these reactions are typically biaryl compounds, alkenes, and substituted alkynes.
科学研究应用
(2,2’-Bipyridine)dichloropalladium(II) has a wide range of scientific research applications:
作用机制
The mechanism of action of (2,2’-Bipyridine)dichloropalladium(II) involves its ability to coordinate with various ligands and facilitate the formation and breaking of chemical bonds . In cross-coupling reactions, it acts as a catalyst by forming a palladium complex with the reactants, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product . The molecular targets and pathways involved depend on the specific reaction and ligands used .
相似化合物的比较
(2,2’-Bipyridine)dichloropalladium(II) can be compared with other similar compounds such as:
(2,2’-Bipyridine)dichloroplatinum(II): Similar in structure but contains platinum instead of palladium.
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): Contains ruthenium and has different catalytic properties.
Bis(acetonitrile)dichloropalladium(II): Another palladium-based compound with acetonitrile ligands instead of bipyridine.
These compounds share similar catalytic activities but differ in their specific applications and reactivity due to the different metal centers and ligands .
属性
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14871-92-2 | |
| Record name | (2,2'-Bipyridine)dichloropalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of (2,2'-Bipyridine)dichloropalladium(II)?
A1: [Pd(bpy)Cl2] crystallizes in an orthorhombic crystal system with the space group Pbca []. The molecule adopts a square planar geometry, with the palladium(II) ion coordinated to two nitrogen atoms from the 2,2'-bipyridine ligand and two chloride ions [, ].
Q2: How does the structure of (2,2'-Bipyridine)dichloropalladium(II) relate to other platinum group metal complexes?
A2: [Pd(bpy)Cl2] is isomorphous with the 'yellow' form of its platinum(II) analogue, [Pt(bpy)Cl2] []. This means they share the same crystal structure, highlighting the similar coordination chemistry between palladium(II) and platinum(II).
Q3: What are the key intermolecular interactions in the crystal lattice of (2,2'-Bipyridine)dichloropalladium(II)?
A3: In the crystal lattice, planar [Pd(bpy)Cl2] molecules stack into columns along the c-axis []. These columns are stabilized by Pd…Pd interactions with a separation of 4.587(2) Å between neighboring palladium atoms [].
Q4: Has (2,2'-Bipyridine)dichloropalladium(II) been used in catalytic applications?
A4: While the provided abstracts don't delve into specific catalytic applications of [Pd(bpy)Cl2], it's important to note that palladium(II) complexes, particularly those with cis geometry like [Pd(bpy)Cl2], are known for their catalytic activity []. Further research is needed to explore the specific catalytic potential of [Pd(bpy)Cl2].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



